molecular formula C22H27FN4O2 B2422291 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 921923-43-5

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No. B2422291
CAS RN: 921923-43-5
M. Wt: 398.482
InChI Key: UVPKBWHGQDRUND-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds containing 2-oxoquinoline structures, which are structurally related to the molecule , have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma). These compounds have shown moderate to high levels of antitumor activity, with some exhibiting potent inhibitory activities comparable to 5-fluorouracil, a widely used chemotherapeutic agent. The mechanism of action for one representative compound indicated cell cycle arrest and apoptosis induction in HeLa cells (Fang et al., 2016).

Organic Light-Emitting Diode (OLED) Applications

Research into novel 1,8-naphthalimide derivatives, which are chemically related to the specified molecule, has led to the development of compounds for standard-red organic light-emitting diode (OLED) applications. These compounds feature a D–π–A structure, demonstrating red emission and potential as standard-red light-emitting materials for OLEDs. One such compound showed promising external quantum efficiency and current efficiency in heavily doped standard-red OLEDs, indicating the utility of these derivatives in electronic and photonic devices (Luo et al., 2015).

Neurokinin-1 Receptor Antagonism

Another study explored a compound with high affinity as an orally active neurokinin-1 (NK1) receptor antagonist, showing effectiveness in pre-clinical tests relevant to clinical efficacy in treating conditions like emesis and depression. This illustrates the potential therapeutic applications of such molecules in treating various disorders related to NK1 receptor activity (Harrison et al., 2001).

Applications in Fluorescent and Colorimetric Sensing

Compounds structurally similar to the molecule of interest have been used to develop fluorescent and colorimetric sensors. These sensors are capable of detecting changes in pH, demonstrating significant potential in environmental monitoring, biomedical diagnostics, and research applications where pH measurement and monitoring are critical (Liu et al., 2015).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-26(2)20(16-6-11-19-15(13-16)5-4-12-27(19)3)14-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPKBWHGQDRUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

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